molecular formula C28H21FN2O3 B2791014 N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide CAS No. 476283-33-7

N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide

Cat. No. B2791014
M. Wt: 452.485
InChI Key: CLMGUCPSIMXUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide, also known as BF-1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide involves the reaction of 2-aminobenzamide with 3-fluorobenzoyl chloride to form 2-(3-fluorobenzamido)benzamide. This intermediate is then reacted with 2-benzoyl-4-methylphenylamine to form the final product.

Starting Materials
2-aminobenzamide, 3-fluorobenzoyl chloride, 2-benzoyl-4-methylphenylamine, DMF (dimethylformamide), Et3N (triethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), HCl (hydrochloric acid), NaOH (sodium hydroxide), CH2Cl2 (dichloromethane), EtOAc (ethyl acetate), n-hexane

Reaction
Step 1: Dissolve 2-aminobenzamide in DMF and add Et3N. Slowly add 3-fluorobenzoyl chloride and stir for 2 hours at room temperature., Step 2: Pour the reaction mixture into ice-cold water and acidify with HCl. Extract the product with CH2Cl2 and wash with NaHCO3 and NaCl. Dry the organic layer with Na2SO4 and evaporate the solvent to obtain 2-(3-fluorobenzamido)benzamide., Step 3: Dissolve 2-(3-fluorobenzamido)benzamide and 2-benzoyl-4-methylphenylamine in CH2Cl2 and add Et3N. Stir the reaction mixture for 2 hours at room temperature., Step 4: Wash the product with NaHCO3 and NaCl. Dry the organic layer with Na2SO4 and evaporate the solvent to obtain N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide., Step 5: Purify the product by column chromatography using EtOAc/n-hexane as the eluent.

Mechanism Of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is not yet fully understood, but research has shown that it acts as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.

Biochemical And Physiological Effects

N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have antioxidant properties, which may make it useful in the development of drugs to treat oxidative stress-related diseases. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have neuroprotective properties, making it a potential candidate for the development of drugs to treat neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide for lab experiments is its wide range of potential applications. However, there are also some limitations to its use in the lab. For example, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a relatively complex compound, which may make it difficult to synthesize in large quantities. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research on N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide. One area of research is in the development of new drugs based on N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide. Researchers are currently exploring the potential of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide as a treatment for various types of cancer, as well as its potential as a treatment for inflammatory and oxidative stress-related diseases. Additionally, researchers are exploring the potential of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide as a neuroprotective agent.
Conclusion
In conclusion, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a promising compound with a wide range of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have anti-cancer properties, and research is currently underway to determine its potential as a treatment for various types of cancer. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the development of drugs to treat inflammatory diseases.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGUCPSIMXUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide

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